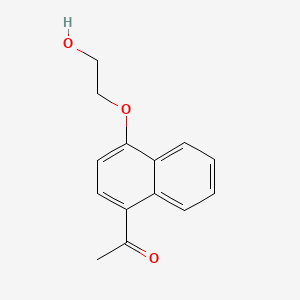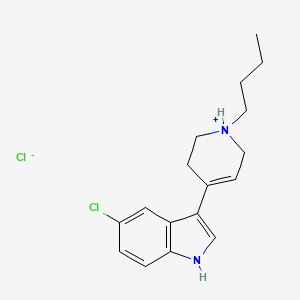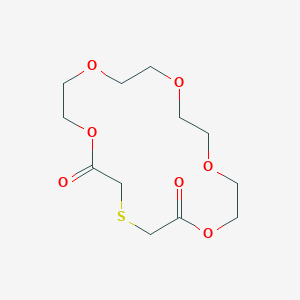
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione is a macrocyclic compound with the molecular formula C12H20O7S. This compound is known for its unique structure, which includes multiple ether and thioether linkages, making it a subject of interest in various fields of chemistry and material science .
Métodos De Preparación
The synthesis of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione typically involves the formation of the macrocyclic ring through cyclization reactions. One common method involves the reaction of diethylene glycol with thiodiglycolic acid under acidic conditions to form the desired macrocycle . Industrial production methods may involve similar cyclization reactions but on a larger scale, often utilizing optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ether and thioether linkages can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and substituted ethers .
Aplicaciones Científicas De Investigación
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione involves its ability to form stable complexes with metal ions. The multiple ether and thioether linkages provide several coordination sites for metal ions, allowing the compound to act as a chelating agent. This chelation can influence various molecular targets and pathways, including metal ion transport and storage .
Comparación Con Compuestos Similares
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione can be compared with other macrocyclic compounds such as:
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-14,18-dione: This compound contains a nitrogen atom in place of the sulfur atom, which can influence its coordination chemistry and biological activity.
2,12-dimethyl-1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-14,18-dione: The presence of methyl groups can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of ether and thioether linkages, which provide distinct coordination and reactivity properties compared to its analogs .
Propiedades
Número CAS |
63689-64-5 |
|---|---|
Fórmula molecular |
C12H20O7S |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-14,18-dione |
InChI |
InChI=1S/C12H20O7S/c13-11-9-20-10-12(14)19-8-6-17-4-2-15-1-3-16-5-7-18-11/h1-10H2 |
Clave InChI |
ROUUIRZIVQNXCR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC(=O)CSCC(=O)OCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


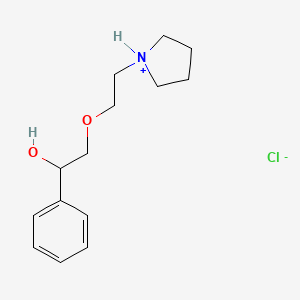
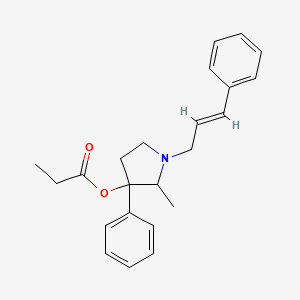
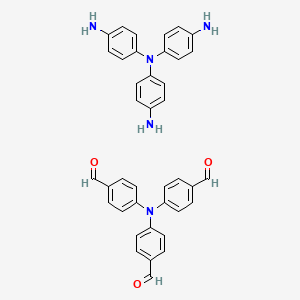
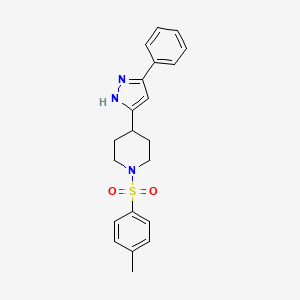
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
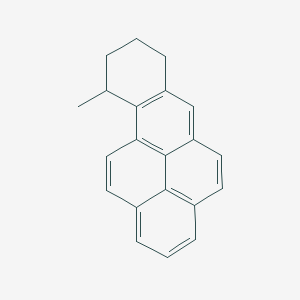
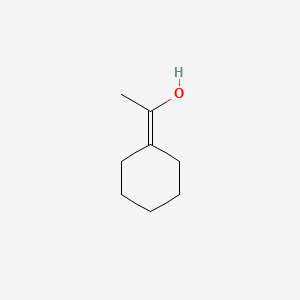
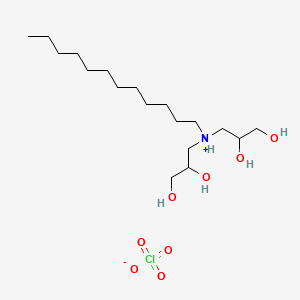
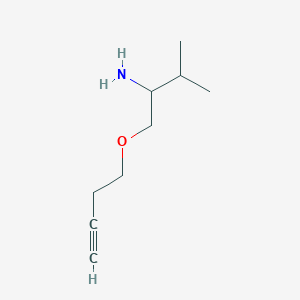
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
